molecular formula C18H21NO2 B7517999 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B7517999
M. Wt: 283.4 g/mol
InChI Key: IDUSRUSSGZBDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as NDMA, is a compound that has been the subject of numerous scientific studies due to its potential as a therapeutic agent. NDMA is a spirocyclic compound that contains a nitrogen atom and two oxygen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action has been studied in depth.

Mechanism of Action

The exact mechanism of action of 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane is also thought to have an effect on the immune system by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is that it has been shown to have a relatively low toxicity compared to other compounds. However, 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane is also a relatively complex compound that requires careful attention to detail when synthesizing and handling. In addition, the exact mechanism of action of 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane research. One area of interest is the development of new synthetic methods for 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane that are more efficient and cost-effective. Another area of interest is the investigation of 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane and its potential as a therapeutic agent for a variety of conditions.

Synthesis Methods

8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been synthesized using various methods, including the reaction of naphthalene with 1,2-diaminoethane and the reaction of naphthalene with 1,2-dichloroethane followed by reaction with sodium azide. The synthesis of 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane involves a multi-step process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been the subject of numerous scientific studies due to its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

8-(naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-7-17-15(4-1)5-3-6-16(17)14-19-10-8-18(9-11-19)20-12-13-21-18/h1-7H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUSRUSSGZBDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane

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